molecular formula C21H25N3O4S B2481390 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-phenylpropyl)oxalamide CAS No. 1105215-28-8

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2481390
CAS RN: 1105215-28-8
M. Wt: 415.51
InChI Key: UQPNNIWVKWJHIR-UHFFFAOYSA-N
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Description

The exploration of oxalamide compounds, including those containing isothiazolidin dioxides, is significant in organic chemistry due to their versatile chemical properties and potential applications in material science and pharmaceuticals. The specific compound is part of a broader class of chemicals that have been studied for their unique reactivity and structural characteristics.

Synthesis Analysis

The synthesis of complex oxalamide compounds often involves conjugate addition reactions, lithiated intermediates, and specific catalysts to achieve the desired stereochemistry and functional group incorporation. For example, Gaul and Seebach (2002) detailed the conjugate addition of lithiated compounds to cinnamoyl derivatives, showcasing a method that could be relevant to synthesizing similar structured compounds (Gaul & Seebach, 2002).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of synthesized compounds. The structural elucidation provides insights into the stereochemistry and conformation of the molecules, crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

Oxalamide compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, rearrangements, and condensation reactions. Mamedov et al. (2016) developed a novel one-pot synthesis approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamide chemistry (Mamedov et al., 2016).

Scientific Research Applications

Synthesis Methodologies

  • Novel Synthesis Approaches : Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a high-yielding, operationally simple methodology that could be applicable to the synthesis of compounds like N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-phenylpropyl)oxalamide (Mamedov et al., 2016).

Chemical Structure and Properties

  • Structural Analysis : Jiménez‐Pérez et al. (2006) explored the characteristics of optically active binuclear diorganotin compounds derived from an optically active oxalamide, providing insights into the structural features of related oxalamide compounds (Jiménez‐Pérez et al., 2006).

Potential Applications in Antibacterial Activity

  • Antibacterial Efficacy : Research by Adibpour et al. (2010) on isothiazolyl oxazolidinones indicated significant antibacterial activity, suggesting the potential of structurally similar compounds like this compound in this area (Adibpour et al., 2010).

Potential Pharmacological Applications

  • Pharmacological Properties : Kamble et al. (2017) investigated the pharmacological properties of similar compounds, which might imply the relevance of this compound in similar applications (Kamble et al., 2017).

Potential Anti-Inflammatory Applications

  • Anti-Inflammatory Activity : Nikalje et al. (2015) synthesized novel compounds with significant anti-inflammatory activity, hinting at the potential use of this compound in anti-inflammatory applications (Nikalje et al., 2015).

properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-16-10-11-18(24-13-6-14-29(24,27)28)15-19(16)23-21(26)20(25)22-12-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPNNIWVKWJHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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